

Pharmacokinetic Profile of O-Desmethylpimobendan: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Betmidin	
Cat. No.:	B12431837	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic profile of Odesmethylpimobendan (ODMP), the primary active metabolite of the inodilator drug pimobendan. The information presented herein is synthesized from a range of preclinical studies and is intended to serve as a detailed resource for professionals in the fields of veterinary pharmacology and drug development.

Introduction

Pimobendan exerts its therapeutic effects through a dual mechanism: calcium sensitization of cardiac myofilaments and inhibition of phosphodiesterase III (PDE3). Following administration, pimobendan undergoes rapid oxidative demethylation in the liver to form its active metabolite, O-desmethylpimobendan (ODMP), also known as UD-CG 212 Cl.[1][2] This metabolite is a more potent PDE3 inhibitor than the parent compound and contributes significantly to the overall pharmacodynamic effect of pimobendan.[1] Understanding the pharmacokinetic characteristics of ODMP is therefore critical for optimizing dosing strategies and ensuring therapeutic efficacy.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of Odesmethylpimobendan reported in various studies. These studies primarily involve healthy



dogs, the target species for pimobendan's clinical use, under different administration routes. Limited data in other species, such as rabbits, are also included for comparative purposes.

Table 1: Pharmacokinetic Parameters of O-Desmethylpimobendan (ODMP) in Dogs Following Oral Administration of Pimobendan

Dose (mg/kg)	Formulati on	Cmax (ng/mL)	Tmax (hours)	t½ (hours)	AUC (ng·h/mL)	Referenc e(s)
0.25	Tablet	3.66 ± 1.21	3.0 (mean)	2.0 (approx.)	-	[3][4]
0.5	Tablet	30.9 ± 10.4	3.2 ± 1.6	5.0 ± 2.7	167.8 ± 36.2	[5][6][7][8] [9]
0.27	Nonaqueo us Solution	-	1.3	1.6	-	[10]
0.36 (median)	Tablet	39.65	-	1.33	210.98	[11]

Table 2: Pharmacokinetic Parameters of O-Desmethylpimobendan (ODMP) in Dogs Following Intravenous and Rectal Administration of Pimobendan

Administr ation Route	Dose (mg/kg)	Cmax (ng/mL)	Tmax (hours)	t½ (hours)	AUC (ng·h/mL)	Referenc e(s)
Intravenou s	0.15	30.0 ± 8.8	0.33 ± 0.1	-	-	[12][13]
Rectal	0.5	8.8 ± 4.8	1.7 ± 1.1	8.3 ± 4.8	50.1 ± 19.2	[5][6][7][8] [9]

Table 3: Pharmacokinetic Parameters of O-Desmethylpimobendan (ODMP) in Rabbits Following Oral Administration of Pimobendan



Dose (mg/kg)	Formulation	Cmax (ng/mL)	Tmax (hours)	Reference(s)
2.08 (mean)	Suspension in critical care feeding formula	19.46 (mean)	1.5 (mean)	[14][15]

Experimental Protocols

The data presented in the tables above were generated from studies employing rigorous experimental designs. Below are detailed methodologies from key cited experiments.

Oral Administration Study in Healthy Dogs

- Objective: To describe the pharmacokinetics of pimobendan and its active metabolite, O-desmethylpimobendan (ODMP), after oral administration.[5][6][7][8][9]
- Subjects: Eight healthy, privately owned dogs.[5][6][7][8][9]
- Dosing: A single oral dose of a commercially available pimobendan tablet was administered at 0.5 mg/kg.[5][6][7][8][9] Food was withheld for 10 hours prior to and 2 hours after drug administration.[5][6]
- Sample Collection: Twelve blood samples were collected over a 12-hour period.[5][6][7][8][9]
- Analytical Method: Plasma concentrations of pimobendan and ODMP were quantified using a validated high-performance liquid chromatography (HPLC) method.[9]
- Pharmacokinetic Analysis: Data were subjected to non-compartmental analysis to determine key pharmacokinetic parameters.[9]

Intravenous Administration Study in Healthy Dogs

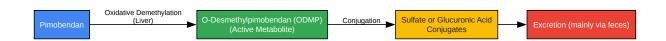
- Objective: To determine the pharmacokinetic and pharmacodynamic profiles of injectable pimobendan and its metabolite.[12][13]
- Subjects: Healthy beagle dogs under anesthesia.[13]



- Dosing: A single intravenous bolus of pimobendan was administered at a dose of 0.15 mg/kg.[12][13]
- Sample Collection: Venous blood samples were collected at baseline and at multiple time points up to 1,440 minutes post-administration.[16]
- Analytical Method: Plasma samples were processed, and concentrations of pimobendan and ODMP were determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12] The mobile phase consisted of 0.2% formic acid in water and absolute methanol with a gradient elution.[13]
- Pharmacokinetic Analysis: Pharmacokinetic parameters were calculated from the plasma concentration-time profiles.[12]

Visualizations

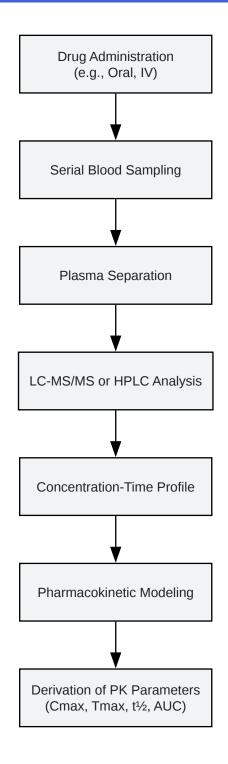
The following diagrams illustrate the metabolic pathway of pimobendan and a typical experimental workflow for a pharmacokinetic study.



Click to download full resolution via product page

Metabolic pathway of pimobendan.





Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. mdpi.com [mdpi.com]
- 2. Effects of pimobendan and its active metabolite, UD-CG 212 Cl, on Ca2+-activated K+ channels in vascular smooth-muscle cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 4. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 5. Pharmacokinetics of Pimobendan and Its Metabolite O-Desmethyl-Pimobendan Following Rectal Administration to Healthy Dogs PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Pharmacokinetics of Pimobendan and Its Metabolite O-Desmethyl-Pimobendan Following Rectal Administration to Healthy Dogs [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics of Pimobendan and Its Metabolite O-Desmethyl-Pimobendan Following Rectal Administration to Healthy Dogs | Semantic Scholar [semanticscholar.org]
- 9. Pharmacokinetics of pimobendan and its metabolite o-desmethyl-pimobendan following rectal administration to healthy dogs [etd.auburn.edu]
- 10. Pharmacokinetics and cardiovascular effects following a single oral administration of a nonaqueous pimobendan solution in healthy dogs PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of pimobendan after oral administration to dogs with myxomatous mitral valve disease PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacodynamics and Pharmacokinetics of Injectable Pimobendan and Its Metabolite, O-Desmethyl-Pimobendan, in Healthy Dogs PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Pharmacodynamics and Pharmacokinetics of Injectable Pimobendan and Its Metabolite, O-Desmethyl-Pimobendan, in Healthy Dogs [frontiersin.org]
- 14. avmajournals.avma.org [avmajournals.avma.org]
- 15. avmajournals.avma.org [avmajournals.avma.org]
- 16. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Pharmacokinetic Profile of O-Desmethylpimobendan: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12431837#pharmacokinetic-profile-of-pimobendan-s-active-metabolite]



Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com